molecular formula C16H13NO3 B295961 ethyl 9-oxo-9H-fluoren-1-ylcarbamate

ethyl 9-oxo-9H-fluoren-1-ylcarbamate

Cat. No. B295961
M. Wt: 267.28 g/mol
InChI Key: VLEKYJXRLJSXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-oxo-9H-fluoren-1-ylcarbamate, also known as EF, is a synthetic compound that has been used in scientific research for various purposes. It is a white to off-white powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. EF is a carbamate derivative of fluorenone, which is a ketone that belongs to the fluorene family.

Mechanism of Action

The exact mechanism of action of ethyl 9-oxo-9H-fluoren-1-ylcarbamate is not fully understood, but it is believed to act through multiple pathways. ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It also inhibits the activation of NF-κB, which plays a key role in inflammation. ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the Bcl-2 family of proteins. It also scavenges free radicals and inhibits lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been shown to have various biochemical and physiological effects such as:
1. Inhibition of cell proliferation: ethyl 9-oxo-9H-fluoren-1-ylcarbamate inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: ethyl 9-oxo-9H-fluoren-1-ylcarbamate inhibits the production of pro-inflammatory cytokines and the activation of NF-κB, which contributes to its anti-inflammatory activity.
3. Antioxidant activity: ethyl 9-oxo-9H-fluoren-1-ylcarbamate scavenges free radicals and inhibits lipid peroxidation, which contributes to its antioxidant activity.
4. Neuroprotective activity: ethyl 9-oxo-9H-fluoren-1-ylcarbamate protects neurons from oxidative stress and apoptosis, which contributes to its neuroprotective activity.

Advantages and Limitations for Lab Experiments

Ethyl 9-oxo-9H-fluoren-1-ylcarbamate has several advantages and limitations for lab experiments such as:
Advantages:
1. ethyl 9-oxo-9H-fluoren-1-ylcarbamate is a synthetic compound that can be easily synthesized in the lab.
2. ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been shown to exhibit various biological activities, which makes it a versatile compound for scientific research.
3. ethyl 9-oxo-9H-fluoren-1-ylcarbamate has a relatively low toxicity profile, which makes it safe for use in lab experiments.
Limitations:
1. ethyl 9-oxo-9H-fluoren-1-ylcarbamate has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
2. ethyl 9-oxo-9H-fluoren-1-ylcarbamate has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
3. ethyl 9-oxo-9H-fluoren-1-ylcarbamate has not been extensively studied in humans, which limits its potential for clinical use.

Future Directions

There are several future directions for research on ethyl 9-oxo-9H-fluoren-1-ylcarbamate such as:
1. Development of ethyl 9-oxo-9H-fluoren-1-ylcarbamate analogs: ethyl 9-oxo-9H-fluoren-1-ylcarbamate analogs could be synthesized to improve its biological activity and pharmacokinetic properties.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of ethyl 9-oxo-9H-fluoren-1-ylcarbamate.
3. Clinical trials: Clinical trials are needed to evaluate the efficacy and safety of ethyl 9-oxo-9H-fluoren-1-ylcarbamate in humans.
4. Combination therapy: ethyl 9-oxo-9H-fluoren-1-ylcarbamate could be used in combination with other anticancer agents to improve its effectiveness.
5. Drug delivery systems: Novel drug delivery systems could be developed to improve the solubility and bioavailability of ethyl 9-oxo-9H-fluoren-1-ylcarbamate.

Synthesis Methods

Ethyl 9-oxo-9H-fluoren-1-ylcarbamate can be synthesized by the reaction of fluorenone with ethyl carbamate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

Ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been used in scientific research for various purposes such as:
1. Anticancer activity: ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been shown to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It induces apoptosis (cell death) in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway.
2. Anti-inflammatory activity: ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
3. Antioxidant activity: ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase.
4. Neuroprotective activity: ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been shown to exhibit neuroprotective activity by protecting neurons from oxidative stress and apoptosis. It also improves cognitive function and memory in animal models of Alzheimer's disease.

properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl N-(9-oxofluoren-1-yl)carbamate

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)17-13-9-5-8-11-10-6-3-4-7-12(10)15(18)14(11)13/h3-9H,2H2,1H3,(H,17,19)

InChI Key

VLEKYJXRLJSXQK-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23

Origin of Product

United States

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